![molecular formula C19H20FNO B6084834 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone, also known as FPAC, is a novel compound that has gained significant attention in the scientific community due to its potential as a research tool. FPAC is a ketone derivative that belongs to the cyclopentanone family.
Mecanismo De Acción
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone binds to the SH2 domain of STAT3, preventing its interaction with JAK2 and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inhibition results in the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone in lab experiments is its specificity for STAT3. This allows for the selective inhibition of STAT3 signaling without affecting other signaling pathways. However, one limitation of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could include the development of more soluble derivatives, the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases, and the exploration of its effects on other cellular pathways. Additionally, 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously.
Métodos De Síntesis
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone can be synthesized using a multistep process involving the reaction of 4-fluorobenzaldehyde with 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with acetic anhydride to form 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone.
Aplicaciones Científicas De Investigación
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to be a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction is involved in the regulation of various cellular functions, including cell growth, survival, and differentiation. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been used in a variety of research applications, including cancer research, inflammation, and autoimmune diseases.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)-(3-methylanilino)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-4-2-5-16(12-13)21-19(17-6-3-7-18(17)22)14-8-10-15(20)11-9-14/h2,4-5,8-12,17,19,21H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBDQXCBFVLPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2CCCC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(4-Fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

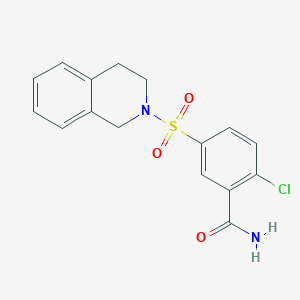
![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
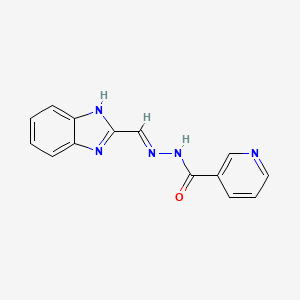

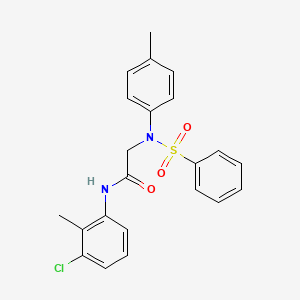
![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![6-tert-butyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B6084800.png)
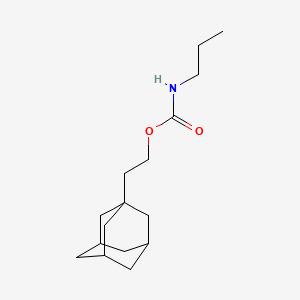
![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
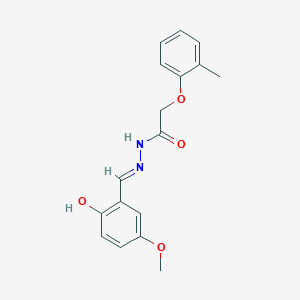
![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)